molecular formula C24H27FN2O3 B15197445 CHROMONE, 7-FLUORO-2-(3-(4-(o-METHOXYPHENYL)-1-PIPERAZINYL)PROPYL)-3-METHYL- CAS No. 100857-73-6

CHROMONE, 7-FLUORO-2-(3-(4-(o-METHOXYPHENYL)-1-PIPERAZINYL)PROPYL)-3-METHYL-

Katalognummer: B15197445
CAS-Nummer: 100857-73-6
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: XCTHWVAUNRITIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CHROMONE, 7-FLUORO-2-(3-(4-(o-METHOXYPHENYL)-1-PIPERAZINYL)PROPYL)-3-METHYL-: is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are used in various pharmaceutical and chemical applications. This particular compound features a fluorine atom at the 7th position, a methoxyphenyl group attached to a piperazine ring, and a methyl group at the 3rd position.

Eigenschaften

CAS-Nummer

100857-73-6

Molekularformel

C24H27FN2O3

Molekulargewicht

410.5 g/mol

IUPAC-Name

7-fluoro-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methylchromen-4-one

InChI

InChI=1S/C24H27FN2O3/c1-17-21(30-23-16-18(25)9-10-19(23)24(17)28)8-5-11-26-12-14-27(15-13-26)20-6-3-4-7-22(20)29-2/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3

InChI-Schlüssel

XCTHWVAUNRITIG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)F)CCCN3CCN(CC3)C4=CC=CC=C4OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chromone Core: Starting with a suitable precursor, such as a substituted benzaldehyde, the chromone core can be synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions.

    Final Functionalization: The methoxyphenyl group and the propyl chain can be introduced through further substitution reactions.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the chromone core or the piperazine ring, potentially leading to the formation of dihydrochromones or reduced piperazine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: In biological research, it may be used to study the effects of fluorinated chromones on various biological pathways.

Industry: In the chemical industry, the compound might be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, chromones are known to interact with various enzymes and receptors, potentially inhibiting or activating them. The presence of the fluorine atom and the piperazine ring could enhance its binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

    7-Fluorochromone: Lacks the piperazine and methoxyphenyl groups.

    2-(3-(4-(o-Methoxyphenyl)-1-piperazinyl)propyl)-3-methylchromone: Lacks the fluorine atom.

    3-Methylchromone: Lacks the fluorine atom, piperazine, and methoxyphenyl groups.

Uniqueness: The unique combination of the fluorine atom, piperazine ring, and methoxyphenyl group in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.